molecular formula C8H11ClN2O2 B1445295 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1038828-34-0

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1445295
CAS No.: 1038828-34-0
M. Wt: 202.64 g/mol
InChI Key: IWDKKORDKFDWDE-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₀N₂O₂·HCl It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including hydrazone derivatives, which exhibit a wide range of biological activities such as antimicrobial, antitumor, and antiviral properties . The nature of these interactions often involves the formation of stable complexes, which can inhibit or activate specific biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit antibacterial activity by disrupting the cell wall synthesis of bacteria, leading to cell death . Additionally, it can affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain bacterial enzymes, thereby preventing the bacteria from synthesizing essential components for their survival . This compound can also induce changes in gene expression, which can alter cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as antimicrobial activity, without significant adverse effects. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect its accumulation and distribution, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its function and interactions with other biomolecules, thereby influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the following steps:

  • Condensation Reaction: The starting materials, such as an appropriate amine and a carboxylic acid derivative, undergo a condensation reaction to form the imidazo[1,2-a]pyridine core structure.

  • Hydrogenation: The resulting compound is then subjected to hydrogenation to reduce the double bonds and form the tetrahydro derivative.

  • Acidification: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its derivatives are being investigated for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

Uniqueness: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of the carboxylic acid and hydrochloride groups

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h5H,1-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDKKORDKFDWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735840
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038828-34-0
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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